2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
Description
The compound 2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a benzoxazole core fused with a thiophene-pyridine hybrid substituent. Benzoxazole rings are recognized as privileged structures in medicinal chemistry due to their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The thiophene and pyridine moieties in this compound likely enhance π-π stacking interactions with biological targets, such as enzymes or receptors, while the acetamide linker provides conformational flexibility for optimal binding.
Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-19(8-17-16-3-1-2-4-18(16)24-22-17)21-10-13-7-15(11-20-9-13)14-5-6-25-12-14/h1-7,9,11-12H,8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMCEXMVXWMQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The general synthetic route includes the formation of the benzo[d]isoxazole ring, followed by the introduction of the thiophene and pyridine rings. Key steps may involve:
Formation of benzo[d]isoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Final coupling: The final step involves coupling the benzo[d]isoxazole, thiophene, and pyridine intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Key Differences:
Core Heterocycles : The benzoxazole in the target compound may confer distinct electronic properties compared to the imidazo[1,2-a]pyridine in Compound A. Benzoxazole’s electron-deficient nature could enhance binding to ATP pockets in kinases, whereas imidazo[1,2-a]pyridine’s planar structure might favor intercalation or groove binding in nucleic acids .
Biological Activity: While both compounds are acetamides, Compound A’s cyclohexylamino group could facilitate hydrogen bonding with target proteins, a feature absent in the target compound. This difference might translate to varied selectivity in biological assays.
Biological Activity
2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a benzoxazole moiety and thiophene and pyridine rings, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.
Chemical Structure
The IUPAC name for the compound is 2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide. Its molecular formula is , and it features a combination of heterocyclic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.41 g/mol |
| IUPAC Name | 2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide |
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds related to benzoxazole have shown effectiveness against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (PC3) cell lines.
Case Studies
- Cytotoxicity Assessment : A study demonstrated that derivatives similar to 2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide exhibited IC50 values ranging from 10 to 50 µM across multiple cancer cell lines, indicating moderate to high anticancer potential .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and NF-kB, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains and fungi.
Antimicrobial Spectrum
The antimicrobial activity was assessed using standard strains:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
Results
The minimal inhibitory concentrations (MIC) for selected derivatives showed promising results:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 2-(1,2-benzoxazol-3-yl)-N-{...} | 25 | E. coli |
| 2-(1,2-benzoxazol-3-yl)-N-{...} | 15 | S. aureus |
| 2-(1,2-benzoxazol-3-yl)-N-{...} | 30 | C. albicans |
Structure–Activity Relationship
The biological activity of the compound can be influenced by its structural components:
- Electron-donating groups enhance antibacterial activity.
- Substituents on the thiophene ring significantly affect the potency against specific pathogens.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide, and how do they influence its reactivity?
- Answer : The compound contains a benzoxazole core (aromatic heterocycle with oxygen and nitrogen), a pyridine ring substituted with a thiophene group, and an acetamide linker. The benzoxazole contributes to π-π stacking interactions, while the thiophene and pyridine moieties enable hydrogen bonding and hydrophobic interactions. Reactivity is influenced by the electron-deficient pyridine and the nucleophilic thiophene sulfur, which can participate in substitution or coordination reactions .
Q. What synthetic methodologies are recommended for preparing this compound, and how are critical parameters optimized?
- Answer : Multi-step synthesis typically involves:
- Step 1 : Coupling of benzoxazole-3-carboxylic acid derivatives with a pyridinylmethylamine intermediate via amide bond formation.
- Step 2 : Functionalization of the pyridine ring with thiophene using cross-coupling reactions (e.g., Suzuki-Miyaura).
Critical parameters include temperature control (60–80°C for amidation), solvent choice (DMF or DCM for stability), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?
- Answer :
- NMR spectroscopy : Assigns proton and carbon environments (e.g., benzoxazole protons at δ 8.1–8.3 ppm).
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 380.12).
- HPLC : Validates purity (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
- Answer : Contradictions often arise from structural variations (e.g., substituent positioning on the pyridine ring) or assay conditions. Strategies include:
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., thiophene vs. furan) to isolate activity drivers.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. For example, replacing the thiophene with phenyl groups reduced kinase inhibition by 40% in analogous compounds .
Q. What experimental approaches are used to identify and validate biological targets of this compound?
- Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized proteins (e.g., kinases or GPCRs).
- Thermal Shift Assays : Detects target stabilization upon ligand binding.
- CRISPR-Cas9 knockout models : Confirms target relevance by observing loss of compound efficacy in gene-edited cells .
Q. How can molecular docking and dynamics simulations improve the understanding of its mechanism of action?
- Answer :
- Docking (AutoDock Vina) : Predicts binding poses in protein active sites (e.g., benzoxazole occupying hydrophobic pockets).
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories. For example, simulations revealed a critical hydrogen bond between the acetamide carbonyl and a conserved lysine residue in kinase targets .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?
- Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP values from 3.5 to 2.0, enhancing solubility.
- Prodrug approaches : Mask the acetamide as an ester to improve oral bioavailability.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., thiophene oxidation) for structural blocking .
Q. How should researchers design in vivo efficacy studies to evaluate therapeutic potential?
- Answer :
- Model selection : Use xenograft models (e.g., murine colon cancer) for oncology applications.
- Dosing regimen : Administer 10–50 mg/kg intraperitoneally twice daily, monitoring plasma levels via LC-MS.
- Endpoint analysis : Measure tumor volume reduction (>50% vs. control) and biomarker expression (e.g., p-ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
